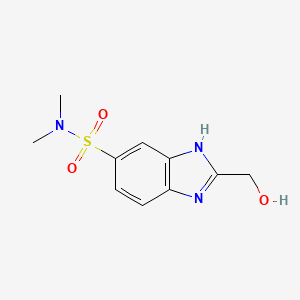

2-(羟甲基)-N,N-二甲基-1H-苯并咪唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole sulfonamide derivatives with potential biological activities, such as antiulcer, antimicrobial, and antitumor properties. These compounds are characterized by the presence of a benzimidazole ring, which is a common scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biopolymers .

Synthesis Analysis

The synthesis of benzimidazole sulfonamide derivatives typically involves the condensation of sulfonyl chlorides with amines or heterocycles in the presence of a base like triethylamine . For example, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a compound with antiulcer properties, was synthesized and evaluated for its biological activity . The synthesis of these compounds is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects.

Molecular Structure Analysis

The molecular structures of benzimidazole sulfonamides are characterized by the presence of a benzimidazole ring attached to a sulfonamide group. This structure is often modified by substituents that can enhance the compound's biological activity and specificity. For instance, metal complexes of benzimidazole-derived sulfonamides have been synthesized, and their structures were determined by X-ray diffraction analysis, showing tetrahedral geometry around the metal centers . The molecular structure is a key factor in determining the compound's interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole sulfonamides can undergo various chemical reactions, which are important for their mechanism of action. For example, the reaction of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate with thiols under acidic conditions was investigated to understand its antisecretory action as an H+/K(+)-ATPase inhibitor . These reactions can lead to the formation of adducts or other derivatives that contribute to the compound's pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole sulfonamides, such as solubility, stability, and reactivity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the compound's molecular structure and can be studied using various analytical techniques, including IR, NMR, and mass spectrometry . Understanding these properties is essential for the design of new compounds with optimal absorption, distribution, metabolism, and excretion characteristics.

科学研究应用

抗菌活性

2-(羟甲基)-N,N-二甲基-1H-苯并咪唑-5-磺酰胺及其衍生物表现出显着的抗菌活性。例如,发现一些衍生物对大肠杆菌和金黄色葡萄球菌具有高度抗菌活性,与磺胺甲恶唑和诺氟沙星相当 (Gadad 等,2000)。此外,某些苯并咪唑衍生磺酰胺的金属配合物已证明对多种细菌菌株具有潜在的抗菌活性 (Ashraf 等,2016)。

抗真菌和抗菌特性

已合成并评估了包括 2-(羟甲基)-N,N-二甲基-1H-苯并咪唑-5-磺酰胺在内的几种磺酰胺衍生物的抗真菌和抗菌特性。该类别中的一些化合物对特定细菌菌株表现出有希望的活性,尽管它们的抗真菌效力相对较弱 (Krátký 等,2012)。

化学合成和反应

该化合物已用于各种化学合成和反应中。例如,它参与了硝基咪唑的羟甲基化,证明了它在化学转化中的效用 (Sehgal & Agrawal,1979)。类似地,它已被用于合成在抗菌和抗真菌活性中具有潜在应用的苯并咪唑衍生物 (Vlaović 等,1992)。

在药学化学中的潜力

在药学化学中,已探索该化合物的衍生物在抑制某些酶和对肿瘤细胞系的细胞毒性方面的潜力。此类研究对于开发新的治疗剂至关重要 (Kucukoglu 等,2016)。

安全和危害

未来方向

属性

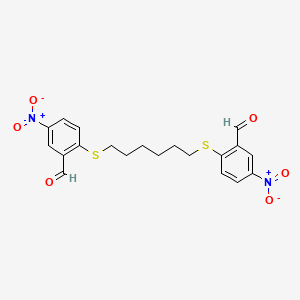

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMPQKYRTZUHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)